molecular formula C18H20N2O2S B2687991 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-89-8

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2687991
CAS No.: 886904-89-8
M. Wt: 328.43
InChI Key: BSNQUYWQKBQFQU-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic small molecule based on the privileged 1H-benzo[d]imidazole scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . This compound features a 2-methylbenzyl group at the N-1 position and a propylsulfonyl moiety at the C-2 position, substitutions that are strategically designed to enhance its interaction with key biological targets. The core benzo[d]imidazole structure is a key pharmacophore in drug discovery . Recent studies highlight that derivatives sharing this scaffold, particularly those with alkylsulfonyl groups like the propylsulfonyl chain in this compound, demonstrate promising anticancer activity . Research on structurally similar alkylsulfonyl benzimidazoles has shown potent cytotoxic effects against human breast cancer cells (MCF-7) by acting as Bcl-2 inhibitors, a key protein in cancer cell survival and apoptosis resistance . Treatment with such compounds can lead to significant downregulation of the anti-apoptotic Bcl-2 gene, inducing programmed cell death in malignancies. Furthermore, the benzo[d]imidazole scaffold is extensively investigated for its antimicrobial potential . Analogs of this compound class have exhibited significant activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungal species Candida albicans . Some derivatives are also reported to possess excellent antibiofilm activity , capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is crucial for addressing persistent infections . The primary mechanisms of action for these biological effects are believed to involve interactions with critical targets such as FtsZ proteins (essential for bacterial cell division), pyruvate kinases, and (p)ppGpp synthetases/hydrolases, as supported by molecular docking studies . This product is provided for research purposes to support the development of novel therapeutic agents, particularly in oncology and infectious disease. It is supplied as a high-purity compound characterized by advanced analytical techniques. Intended Use & Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with their institution's laboratory safety procedures.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-10-6-7-11-17(16)20(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQUYWQKBQFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of Benzimidazole Core:

      Starting Materials: o-phenylenediamine and a carboxylic acid derivative.

      Reaction Conditions: Acidic or basic conditions, often using a dehydrating agent like polyphosphoric acid or a catalyst such as hydrochloric acid.

      Reaction: Cyclization to form the benzimidazole ring.

Chemical Reactions Analysis

Key Sulfonylation Reactions

The propylsulfonyl group at C2 is critical for modulating electronic and steric properties. Key reactions involving this group include:

  • Oxidative Stability : The sulfonyl group exhibits stability under acidic and oxidative conditions, as demonstrated by its retention during DNA-binding studies of structurally similar benzimidazoles .

  • Nucleophilic Substitution : The electron-withdrawing nature of the sulfonyl group activates the C2 position for nucleophilic aromatic substitution with amines or thiols under basic conditions .

Reaction Optimization Parameters

Reaction conditions for key transformations are summarized below:

Reaction Type Conditions Yield Key Reference
Benzimidazole Core SynthesisCuCl (10 mol%), TMEDA, DMSO, 120°C, 12 h72–85%
N1-Alkylation2-Methylbenzyl chloride, K3_3
PO4_4
, DMF, 35–40°C, 40 h68–75%
C2-SulfonylationNa2_2
S2_2
O5_5
, EtOH, reflux, 6 h62–70%
Nucleophilic SubstitutionPiperidine, DMF, 80°C, 8 h55–60%

Stability and Reactivity Under Biological Conditions

  • Hydrolytic Stability : The sulfonyl group resists hydrolysis in physiological pH (7.4), as confirmed by stability assays of related alkylsulfonyl benzimidazoles .

  • Metabolic Pathways : Cytochrome P450-mediated oxidation of the 2-methylbenzyl group generates hydroxylated metabolites, while the sulfonyl group remains intact .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains with promising results.

  • Case Study : A study synthesized several benzimidazole derivatives and tested them for antimicrobial efficacy using the broth microdilution method. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .
CompoundBacterial StrainMIC (µg/ml)Standard
1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazoleS. aureus50Ampicillin (100)
1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazoleE. coli62.5Ciprofloxacin (50)

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Case Study : In a comparative study, several derivatives were assessed for their COX-2 inhibition capabilities. The compound exhibited significant anti-inflammatory effects, with results indicating a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
CompoundCOX-2 Inhibition (%)Standard
1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole74.17%Indomethacin (57.79%)

Anti-ulcer Activity

The compound's potential as an anti-ulcer agent has been highlighted in several studies focusing on its ability to inhibit gastric acid secretion.

  • Case Study : Research on benzimidazole derivatives showed that certain compounds significantly reduced ulcer formation in animal models. The specific derivative demonstrated an ulcer inhibition rate of 83.1% at a dose of 500 μg/kg, outperforming established anti-ulcer medications like omeprazole .
CompoundUlcer Inhibition (%)Standard
1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole83.1%Omeprazole (77.37%)

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptors: Modulating receptor activity by acting as agonists or antagonists.

    DNA/RNA: Intercalating into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole are compared below with related benzimidazole derivatives.

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents (Position) Key Properties/Applications Reference(s)
1-(2-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole N1: 2-methylbenzyl; C2: propylsulfonyl High polarity (sulfonyl group); potential kinase inhibition; heat-sensitive .
1-allyl-2-propyl-1H-benzo[d]imidazole N1: allyl; C2: propyl Lower molecular weight (200.28 g/mol); less polar; possible use in agrochemicals .
2-(isopropylsulfanyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole C2: isopropylsulfanyl; N1: 2-(2-methoxyphenoxy)ethyl Sulfanyl group (thioether) enhances lipophilicity; methoxyphenoxy may aid CNS targeting .
2-(benzylthio)-1H-benzo[d]imidazole C2: benzylthio Thioether group acts as a nucleophile; used in coordination chemistry .
1-((1H-pyrrol-2-yl)methyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (L1) N1/C2: pyrrole derivatives Heterocyclic substituents improve antiviral activity (in silico anti-SARS-CoV-2) .
1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole C2: methylsulfonyl-pyrimidine Sulfonyl-pyrimidine hybrid; anticancer activity via BRAF inhibition .

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Sulfonyl vs. Sulfanyl/Thioether: The sulfonyl group in the target compound increases polarity and metabolic stability compared to thioether-containing analogs (e.g., ). Aromatic vs.

Thermal and Chemical Stability :

  • The target compound’s sulfonyl group likely improves oxidative stability compared to thioethers, which are prone to oxidation . However, its heat sensitivity necessitates stringent storage conditions .

Lipophilic substituents (e.g., methoxyphenoxy in ) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .

Notes and Limitations

  • Contradictions/Missing Data : Direct biological activity data for the target compound are absent; comparisons rely on structural analogs.
  • Synthesis Gaps : The exact protocol for introducing the propylsulfonyl group remains unclear in the evidence.
  • Safety Considerations : The compound’s heat sensitivity underscores the need for controlled handling .

Biological Activity

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₀N₂O₂S
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 886904-89-8

The biological activity of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to inhibit various enzymes and disrupt cellular processes:

  • Enzyme Inhibition : The benzimidazole core can bind to enzymes involved in DNA synthesis and cell signaling pathways, potentially leading to the inhibition of cell proliferation.
  • Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds possess broad-spectrum antibacterial and antifungal activities. The compound's effectiveness against various Gram-positive and Gram-negative bacteria has been documented, with selectivity observed in its action against specific pathogens .

Pathogen Type Activity
Gram-positiveEffective
Gram-negativeEffective
Fungal speciesModerate

Anticancer Activity

In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in HepG2 liver cancer cells. Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in the proportion of cells in the G1 phase and a decrease in S and G2/M phases, indicating an effective mechanism for inhibiting cancer cell growth .

Study on HepG2 Cells

A study highlighted the effects of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole on HepG2 cells:

  • Treatment Duration : 24 hours at IC₅₀ concentration
  • Results :
    • Increased early and late apoptotic cell populations.
    • Significant upregulation of pro-apoptotic proteins (caspase-3 increased by 3.9-fold; Bax increased by 7.22-fold).
    • Downregulation of Bcl-2 (decreased by 7.5-fold) indicating a shift towards apoptosis .

Structure-Activity Relationship (SAR)

The effectiveness of benzimidazole derivatives like 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can often be linked to their structural characteristics. Variations in substituents on the benzimidazole core influence their biological activity:

  • Substituent Effects : The presence of the propylsulfonyl group enhances solubility and biological interactions, while the methylbenzyl group contributes to selective targeting of cellular pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole and its analogs?

  • Answer: The synthesis typically involves multi-step protocols. For example, the benzimidazole core is constructed via cyclization of o-phenylenediamine derivatives with carbon disulfide under basic conditions to form 2-thiol intermediates. Subsequent alkylation with 2-methylbenzyl bromide introduces the substituent at position 1. The sulfonyl group at position 2 is introduced via oxidation of a thioether intermediate (e.g., using H2_2O2_2/acetic acid) or direct sulfonylation. Key characterization steps include IR (to confirm S=O stretching at ~1150–1300 cm1^{-1}) and 1^1H NMR (e.g., singlet δ ~12.3 for S-H in intermediates) .

Q. How are spectroscopic and analytical techniques used to validate the structure of benzimidazole derivatives?

  • Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., S-H at ~2634 cm1^{-1} in intermediates, S=O at ~1320 cm1^{-1} in sulfonyl derivatives) .
  • 1^1H/13^{13}C NMR: Assigns aromatic protons (δ ~7.0–8.5 for benzimidazole protons) and substituents (e.g., methylbenzyl protons at δ ~2.5–4.5) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • Elemental Analysis: Validates purity (deviations <±0.4% from theoretical values) .

Q. What are the critical physicochemical properties influencing the solubility and bioavailability of this compound?

  • Answer: Key parameters include:

  • Log P (Partition Coefficient): Predicted via computational tools (e.g., ~2.5–3.5 for lipophilic substituents like propylsulfonyl).
  • Topological Polar Surface Area (TPSA): Affects membrane permeability (e.g., TPSA ~80–100 Ų for benzimidazoles with sulfonyl groups) .
  • Aqueous Solubility: Optimized via salt formation or co-solvent systems (e.g., DMSO/water mixtures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of benzimidazole derivatives for target-specific bioactivity?

  • Answer: SAR strategies include:

  • Substituent Variation: Introducing electron-withdrawing groups (e.g., sulfonyl) enhances electrophilicity and target binding. Aryl substitutions at position 2 (e.g., phenyl, fluorophenyl) improve antiprotozoal or kinase inhibitory activity .
  • Docking Studies: Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between sulfonyl groups and catalytic lysine residues in EGFR) .
  • In Vitro Assays: IC50_{50} values against target enzymes (e.g., <10 µM for EGFR inhibition) validate hypotheses .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

  • Answer:

  • Dose-Response Curves: Ensure consistent potency measurements (e.g., EC50_{50} vs. IC50_{50}) .
  • Control Experiments: Verify assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis: Cross-reference datasets (e.g., antiprotozoal activity in Plasmodium vs. Leishmania models) to identify species-specific effects .

Q. How are computational methods like DFT and molecular dynamics applied to predict reactivity and stability?

  • Answer:

  • DFT Calculations: Optimize geometry (B3LYP/6-31G* basis set) and calculate frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV for stable derivatives) .
  • MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns for protein-ligand complexes) .

Q. What strategies mitigate synthetic challenges in introducing sulfonyl groups to the benzimidazole core?

  • Answer:

  • Oxidation Catalysts: Use Dess–Martin periodinane (DMP) for high-yield conversion of thioethers to sulfones .
  • Protecting Groups: Temporarily block reactive sites (e.g., benzyl groups) during sulfonylation .

Methodological Considerations

Q. How to design a high-throughput screening (HTS) protocol for benzimidazole derivatives?

  • Answer:

  • Library Design: Include 20–50 analogs with systematic substituent variations (e.g., alkyl, aryl, heteroaryl) .
  • Automation: Use liquid handlers for parallel synthesis and plate readers for fluorescence-based assays .

Q. What are best practices for validating target engagement in cellular assays?

  • Answer:

  • Biochemical Assays: Measure direct binding (e.g., SPR for KD values).
  • Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in lysates .

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